2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl
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Overview
Description
Chemical Reactions Analysis
Ro-12-9150 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro-12-9150 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and compounds for industrial applications.
Mechanism of Action
The mechanism of action of Ro-12-9150 involves its interaction with specific molecular targets and pathways. As a bio-active agent, it can modulate various biological processes by binding to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ro-12-9150 can be compared with other similar bio-active agents, such as:
Ro-12-9151: Another bio-active agent with a similar structure and function.
Ro-12-9152: A compound with similar applications in research and industry.
Ro-12-9153: A related compound with distinct chemical properties and biological effects.
Ro-12-9150 is unique due to its specific chemical structure and the range of applications it offers in various fields of research and industry.
Properties
CAS No. |
86446-16-4 |
---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-18(2)13-12-17(10-5-4-6-11-17)15-8-7-9-16(14-15)19-3;/h5,7-10,14H,4,6,11-13H2,1-3H3;1H |
InChI Key |
JXGPWHGFWOETBV-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-(3-methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl Ro 12-9150 Ro-12-9150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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